

Application Notes and Protocols for Live Cell Imaging with DiD (DiIC18(5))

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A Note on Nomenclature: The lipophilic carbocyanine dye frequently used for far-red live-cell imaging is commercially known as DiD, which stands for 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine. It is also referred to as DilC18(5). The term "Cy2" refers to a different cyanine dye that emits green fluorescence and is spectrally distinct from DiD. This document pertains to the far-red fluorescent dye, DiD.

Introduction

DiD is a lipophilic carbocyanine dye widely employed for labeling the plasma membrane of living cells.[1] Its long aliphatic chains anchor the molecule within the lipid bilayer, allowing it to diffuse laterally and stain the entire cell surface.[1][2] DiD is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence intensity upon incorporation into the cell membrane.[1][2] Its excitation and emission spectra in the far-red region of the spectrum minimize interference from cellular autofluorescence, making it an ideal probe for long-term cell tracking and multicolor imaging studies.[2][3] This dye is generally well-retained in the cell membrane and has low cytotoxicity at working concentrations, making it suitable for a variety of applications in live cell imaging.[3][4]

Applications

DiD is a versatile tool for researchers in cell biology, immunology, neuroscience, and drug development. Key applications include:



- Live Cell Tracking: Following the movement and fate of individual cells or cell populations in culture or in vivo.[3][5]
- Cell-Cell Interactions: Studying processes such as cell fusion, adhesion, and migration.[4][5]
- Membrane Dynamics: Investigating the properties of the plasma membrane.
- In Vivo Imaging: Tracking transplanted cells in animal models due to the deep tissue penetration of far-red light.[3]
- Multicolor Imaging: Combining with other fluorophores that emit in different spectral regions (e.g., GFP, FITC) for simultaneous visualization of multiple cellular components or processes.[2][3]

Quantitative Data

The following table summarizes the key properties of DiD:

| Property | Value | Reference(s) |
|------------------------------|-------------------------------------|--------------|
| Excitation Maximum (in MeOH) | 644 nm | [2][6] |
| Emission Maximum (in MeOH) | 663 nm | [2] |
| Molecular Formula | C67H103CIN2O3S | [7] |
| Molecular Weight | 1052.1 g/mol | [7] |
| Solubility | Soluble in DMSO, ethanol, and DMF | |
| Recommended Laser Line | 633 nm (He-Ne) or 640 nm (diode) | [2][5] |
| Common Filter Set | Cy5 or similar far-red filter sets | [8] |

Experimental ProtocolsPreparation of Staining Solution



- a. Stock Solution (1-5 mM): Dissolve the DiD solid in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol to create a 1-5 mM stock solution.[2][9] For example, to make a 1 mM stock solution, dissolve 1.05 mg of DiD (MW = 1052.1) in 1 mL of DMSO. Mix thoroughly by vortexing.
- b. Working Solution (1-5 μ M): Dilute the stock solution into a suitable buffer or serum-free medium to a final working concentration of 1-5 μ M.[9] The optimal concentration should be determined empirically for each cell type and experimental condition. It is recommended to test a range of concentrations to achieve optimal staining with minimal cytotoxicity.[2]

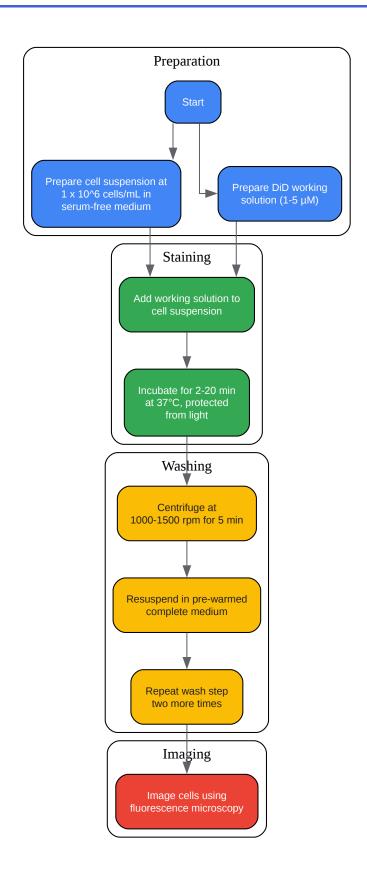
Important Considerations:

- DiD stock solutions should be stored at -20°C, protected from light.[6][7] Avoid repeated freeze-thaw cycles.[9]
- The working solution should be prepared fresh for each experiment.[10]
- High concentrations of the dye can be toxic to cells.[8]

Staining Protocol for Cells in Suspension

This protocol is suitable for non-adherent cells or cells that have been detached for passaging or analysis.





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Caption: Workflow for staining suspension cells with DiD.



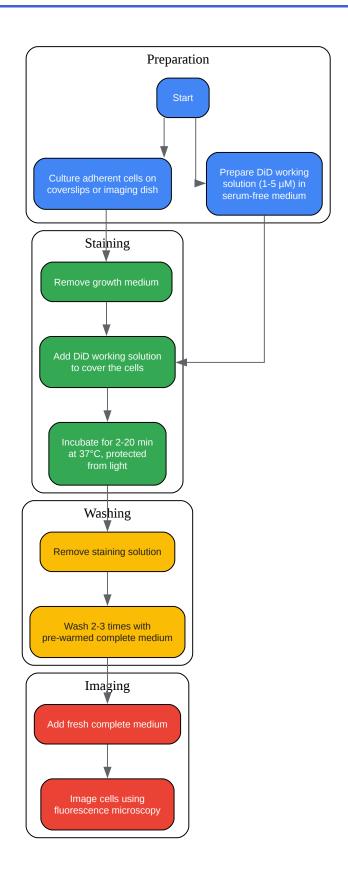
Methodology:

- Cell Preparation: Resuspend cells at a density of 1 x 10⁶ cells/mL in a serum-free culture medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[4][9] The presence of serum can interfere with the staining efficiency.
- Staining: Add the DiD working solution to the cell suspension. A typical starting concentration is 5 μL of a 1 mM stock solution per 1 mL of cell suspension (final concentration of 5 μM).[4]
 [11] Mix gently by pipetting.
- Incubation: Incubate the cells for 2 to 20 minutes at 37°C, protected from light.[2][9] The
 optimal incubation time can vary depending on the cell type and should be determined
 experimentally.[2]
- Washing: a. Centrifuge the labeled cells at 1000-1500 rpm for 5 minutes.[2][9] b. Carefully remove the supernatant containing the excess dye. c. Gently resuspend the cell pellet in prewarmed (37°C) complete growth medium (containing serum).[2][9] d. Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound dye.[2][9]
- Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.

Staining Protocol for Adherent Cells

This protocol is designed for cells grown in monolayers on coverslips or in culture dishes.





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Caption: Workflow for staining adherent cells with DiD.



Methodology:

- Cell Preparation: Culture adherent cells on sterile glass coverslips or in imaging-compatible dishes to the desired confluency.
- Staining: a. Prepare the DiD working solution in serum-free medium.[4] b. Aspirate the growth medium from the cells. c. Add a sufficient volume of the DiD working solution to completely cover the cell monolayer.[2][4] d. Incubate for 2 to 20 minutes at 37°C, protected from light.[2][9] The optimal time should be determined empirically.
- Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with prewarmed complete growth medium.[2] For each wash, add the medium, incubate for 5-10 minutes, and then remove it.[9]
- Imaging: Add fresh, pre-warmed complete growth medium to the cells. The cells are now ready for live imaging.

Post-Staining Procedures

Fixation: If required, cells stained with DiD can be fixed with 4% paraformaldehyde (PFA) in PBS.[5][7] It is generally not recommended to use methanol or other organic solvents for fixation as they can extract the dye from the membrane.[6]

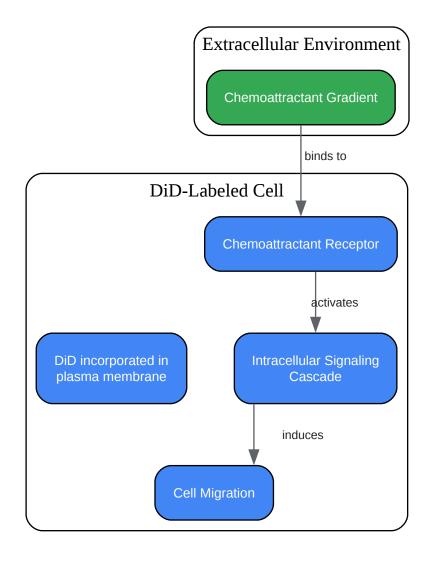
Permeabilization: Permeabilization with detergents like Triton X-100 is generally not recommended as it can disrupt the membrane and affect the localization of DiD.[5][6] If permeabilization is necessary for subsequent immunostaining, it should be performed cautiously, and the potential for altered dye distribution should be considered.

Signaling Pathway Visualization

DiD is primarily a membrane tracer and does not directly participate in or report on specific signaling pathways. However, it is an invaluable tool for tracking cells that are involved in signaling processes, such as immune cell migration to a site of inflammation or the interaction between a drug-carrying liposome and a target cell.

The following diagram illustrates the logical relationship of using DiD to track a cell that is responding to a chemotactic signal.





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Caption: DiD as a tracer for a migrating cell in a signaling context.

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